molecular formula C21H21N3O3S B2627914 3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361477-62-5

3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2627914
CAS RN: 361477-62-5
M. Wt: 395.48
InChI Key: LNNIHUUAEBCGHX-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

Benzamide compounds can be synthesized from benzoic acid or its derivatives and amine derivatives . The exact synthesis process for this specific compound is not available in the literature I have access to.

Scientific Research Applications

Synthesis and Characterization

Research on related compounds involves sophisticated synthetic routes and characterization techniques. For instance, the synthesis of complex benzamide derivatives involves multiple steps, including condensation and cycloaddition reactions. These processes yield compounds with potential for further chemical manipulation and study. For example, Kranjc et al. (2011) detailed the synthesis of methyl benzamido derivatives through Diels-Alder reactions, highlighting the intricacies of achieving regioselective outcomes and the importance of hydrogen bonding in determining the molecular structure (Kranjc, Kočevar, & Perdih, 2011).

Antimicrobial and Biological Activity

Structurally similar compounds have been explored for their antimicrobial properties. For example, Talupur, Satheesh, and Chandrasekhar (2021) synthesized derivatives of tetrazol-thiophene-carboxamides and evaluated their antimicrobial efficacy. Such studies underscore the potential of benzamide derivatives and related compounds in contributing to the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Crystal Structure Analysis

The determination of crystal structures provides insights into the molecular geometry and potential interactions within compounds. The analysis of crystal structures, as done by Kranjc et al. (2012) for pyran derivatives, informs on the supramolecular aggregation and the role of π–π interactions and hydrogen bonding in stabilizing crystal structures. Such insights are crucial for understanding the reactivity and potential applications of these compounds (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given that some benzamide derivatives have shown inhibitory activity against tyrosinase , this compound could potentially be studied for its effects on melanin production and its potential use in treating conditions related to melanin overproduction.

properties

IUPAC Name

3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-5-4-6-15(7-13)24-20(18-11-28-12-19(18)23-24)22-21(25)14-8-16(26-2)10-17(9-14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNIHUUAEBCGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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